

# Technical Guide: Process Chemistry of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

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## Compound of Interest

**Compound Name:** Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

**CAS No.:** 64095-07-4

**Cat. No.:** B1499346

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## Critical Intermediate in the Synthesis of Opicapone[1]

### Executive Summary

**Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate** (CAS: 64095-07-4) serves as a pivotal electrophilic building block in the convergent synthesis of Opicapone (Ongentys®), a third-generation catechol-O-methyltransferase (COMT) inhibitor used in Parkinson's disease therapy.[1]

This guide details the process chemistry required to synthesize this intermediate with high regiochemical fidelity. The core challenge lies in the nitration of ethyl vanillate, where thermodynamic control must be exerted to favor the 5-nitro position (ortho to the phenol) over the 2-nitro impurity, while managing the significant thermal hazards associated with exothermic nitration protocols.

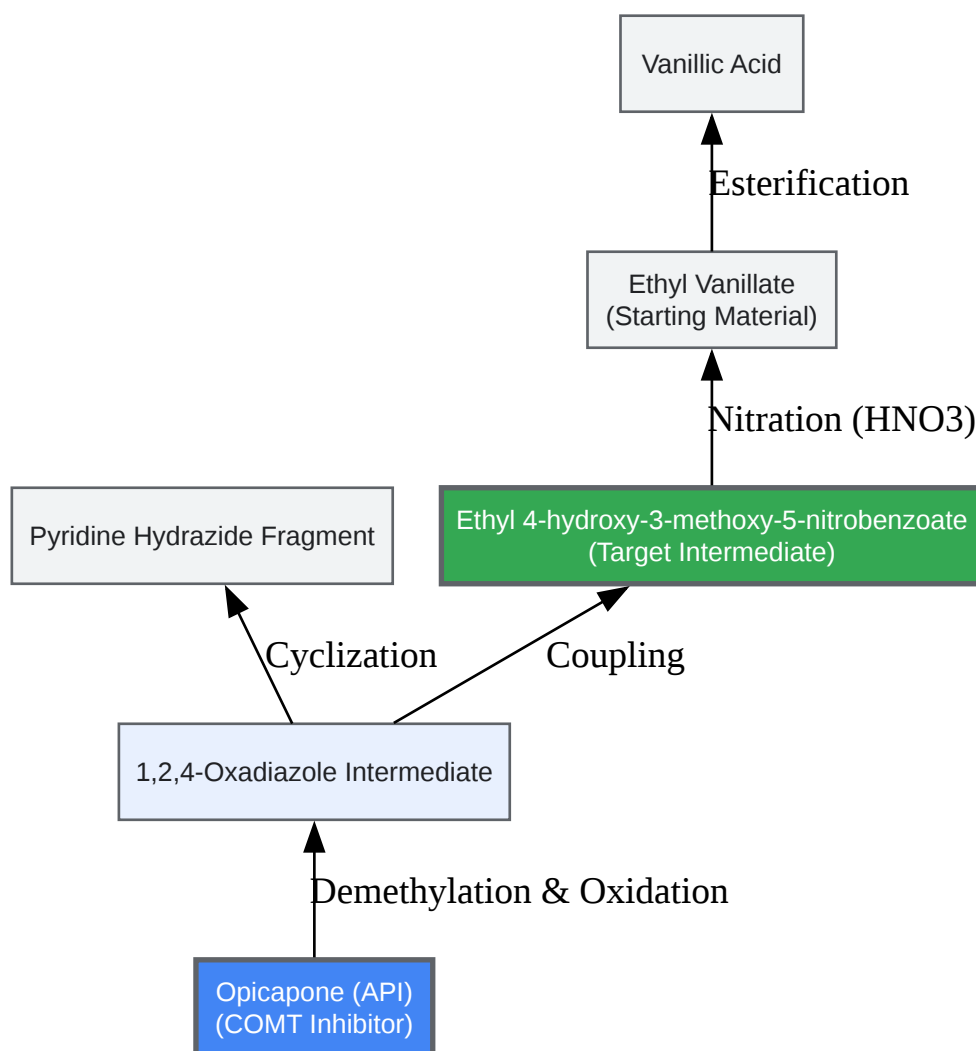
## Chemical Architecture & Retrosynthetic Logic

The synthesis of Opicapone relies on the coupling of a hydrazide fragment with a nitrocatechol derivative. **Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate** represents the "masked" nitrocatechol pharmacophore.<sup>[1]</sup>

- Role: Precursor to the 3,4-dihydroxy-5-nitrophenyl moiety.<sup>[1][2][3][4]</sup>
- Key Transformation: The ethyl ester protects the carboxylic acid during nitration and is subsequently hydrolyzed or converted to a hydrazide for the 1,2,4-oxadiazole ring closure.
- Electronic Effects: The substrate (ethyl vanillate) contains a "push-pull" system:<sup>[1]</sup>
  - Push: The 4-OH and 3-OMe groups are electron-donating (activating).<sup>[1]</sup>
  - Pull: The 1-COOEt group is electron-withdrawing (deactivating).<sup>[1]</sup>

## Visualization 1: Retrosynthetic Pathway

The following diagram illustrates where this intermediate fits into the global Opicapone strategy.



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Caption: Retrosynthetic disconnection of Opicapone highlighting the strategic placement of the nitrobenzoate intermediate.

## Process Chemistry: Regioselective Nitration

The synthesis utilizes an Electrophilic Aromatic Substitution (S<sub>E</sub>Ar) mechanism. The primary engineering control is temperature management to prevent over-nitration and ensure regioselectivity.

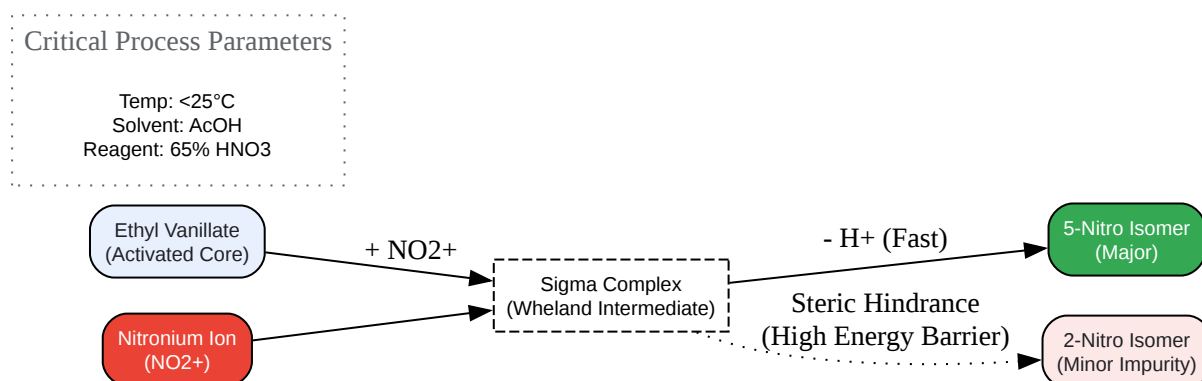
### 3.1 Mechanistic Causality

The regiochemistry is dictated by the directing effects of the substituents on the benzene ring:

- 4-OH (Phenol): Strongly activating, directs ortho/para. Since para is blocked by the ester, it directs to positions 3 (blocked) and 5.
- 3-OMe (Methoxy): Activating, directs ortho/para. Directs to 2 and 6.[5][6]
- 1-COOEt (Ester): Deactivating, directs meta. Directs to 3 and 5.[2][4][6][7][8]

Conclusion: Position 5 is synergistically activated by the OH group (ortho) and the Ester group (meta). Position 2 is sterically hindered by the adjacent ester and methoxy groups, making 5-nitro the major product (>95% selectivity).

## Visualization 2: Reaction Mechanism & Regiochemistry



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Caption: Mechanistic pathway showing the kinetic favorability of the 5-nitro position due to electronic reinforcement.

## Experimental Protocol (Self-Validating System)

This protocol is designed for a 50g scale-up.[1] It includes built-in "Stop/Go" checkpoints to ensure quality.[1]

Reagents:

- Ethyl Vanillate (CAS 617-05-0): 50.0 g (0.255 mol)[1]

- Glacial Acetic Acid (Solvent): 250 mL
- Nitric Acid (65%, Reagent): 26.0 g (0.268 mol, 1.05 eq)
- Water (Quench): 500 mL

## Step-by-Step Methodology

- Dissolution (Baseline Check):
  - Charge Ethyl Vanillate and Glacial Acetic Acid into a 1L reactor equipped with an overhead stirrer and internal temperature probe.
  - Stir at 20°C until fully dissolved.
  - Validation: Solution must be clear/colorless. If hazy, filter before proceeding.
- Nitration (The Critical Control Point):
  - Cool the solution to 10–15°C.
  - Add Nitric Acid dropwise via an addition funnel over 60 minutes.
  - CRITICAL: Maintain internal temperature < 20°C. Exceeding this risks dinitration and thermal runaway.
  - Causality: Low temperature maximizes regioselectivity by preventing the surmounting of the activation energy for the sterically hindered 2-nitro position.
- Reaction Monitoring (IPC):
  - Stir at 15–20°C for 2 hours.
  - IPC Sampling: Take a 50 µL aliquot, quench in MeCN. Analyze by HPLC (C18 column, H2O/MeCN gradient).
  - Acceptance Criteria: Ethyl Vanillate < 1.0%.<sup>[4][8][9][10][11]</sup> If >1%, add 0.1 eq HNO<sub>3</sub> and stir 1 hr.

- Quench & Isolation:
  - Cool mixture to 5°C.
  - Slowly add Ice Water (500 mL) over 30 minutes. The product will precipitate as a yellow solid.[4]
  - Stir the slurry for 2 hours at 0–5°C to maximize yield.
- Filtration & Purification:
  - Filter the solid using a Buchner funnel.[12]
  - Wash the cake with Cold Water (2 x 100 mL) to remove acetic acid and residual mineral acid.
  - Self-Validating pH Check: The final wash filtrate should have pH > 4. If pH < 4, continue washing.
  - Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–90% Appearance: Bright yellow crystalline solid. Melting Point: 106–108°C (Lit. value check required).

## Impurity Profiling & Quality Control

In drug development, controlling the "Regio-Isomer" is non-negotiable.

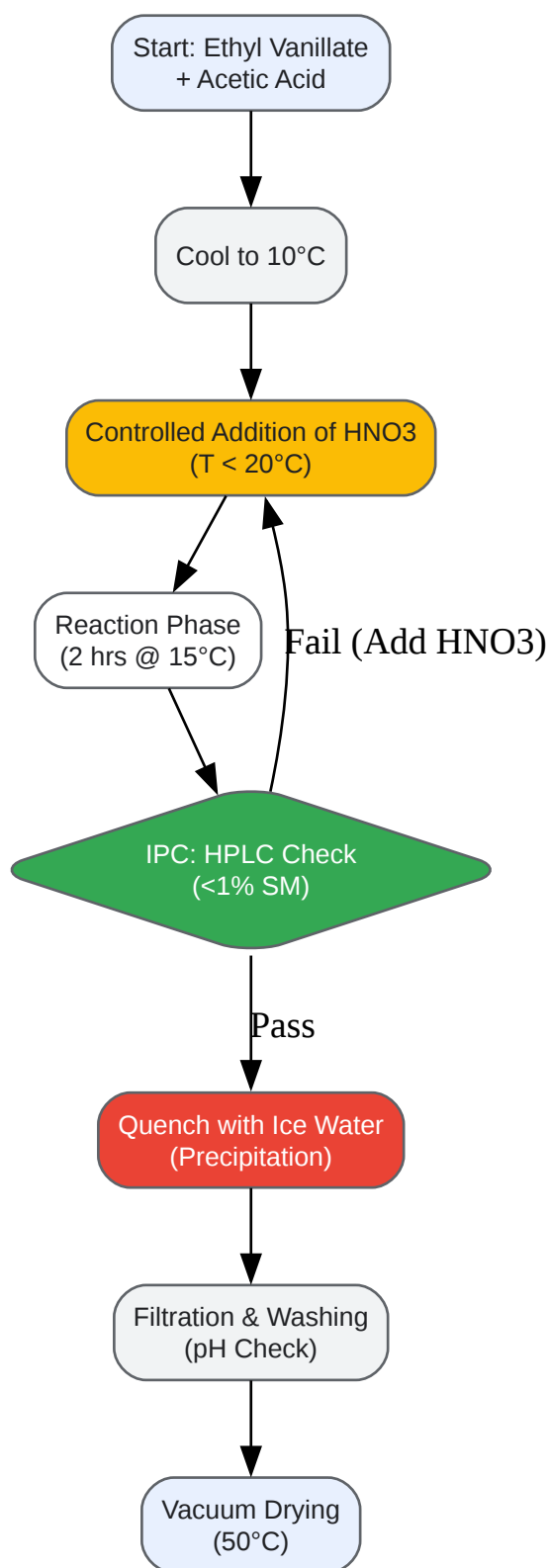
Impurity	Structure	Origin	Control Strategy
2-Nitro Isomer	Ethyl 4-hydroxy-3-methoxy-2-nitrobenzoate	Competitive nitration at pos. 2	Maintain T < 20°C; Steric hindrance naturally suppresses this.[1]
Dinitro Impurity	Ethyl 4-hydroxy-3-methoxy-2,5-dinitrobenzoate	Over-nitration	Strict stoichiometry (1.05 eq HNO <sub>3</sub> ); Avoid localized hot spots during addition. [1]
Hydrolyzed Acid	4-Hydroxy-3-methoxy-5-nitrobenzoic acid	Acid hydrolysis of ester	Keep reaction anhydrous if possible; limit quench time at high temps.[1]

## Safety & Scale-Up Considerations (Thermal Hazards)

Nitration reactions are notoriously exothermic.[1]

- Heat of Reaction:  $\Delta H_{rxn} = -100 \text{ kJ/mol}$
- Adiabatic Temperature Rise: Without cooling, the temperature can rise >50°C, triggering secondary decomposition.
- Engineering Control:
  - Use a jacketed reactor with a cryostat.
  - Dosage Control: The rate of HNO<sub>3</sub> addition is the limiting factor for heat generation. Never add HNO<sub>3</sub> as a bolus.

## Visualization 3: Process Flow Diagram



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Caption: Workflow for the safe synthesis of **Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate**.

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